molecular formula C22H24FN3O3 B1526353 (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate CAS No. 870281-85-9

(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate

Cat. No.: B1526353
CAS No.: 870281-85-9
M. Wt: 397.4 g/mol
InChI Key: QFOZQYXYXFTQNB-INIZCTEOSA-N
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Description

Introduction to (S)-tert-Butyl (1-(5-Fluoro-4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-Yl)Propyl)Carbamate

Chemical Identity and Structural Significance of Quinazolinone Derivatives

Quinazolinones are bicyclic heterocyclic compounds comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. This scaffold is recognized as a privileged structure in medicinal chemistry due to its versatility in binding diverse biological targets. The title compound, with the molecular formula C₂₂H₂₄FN₃O₃ and a molecular weight of 397.44 g/mol , features a 5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl core modified by an (S)-configured tert-butyl carbamate side chain.

Key Structural Features:
  • Quinazolinone Core : The 4-oxo group stabilizes the planar aromatic system, enabling π-π stacking interactions with biological targets.
  • 3-Phenyl Substitution : Introduces hydrophobic interactions, enhancing binding affinity to enzymes like EGFR or PARP.
  • 5-Fluoro Substituent : Electron-withdrawing effects modulate electronic density, improving metabolic stability and target selectivity.
  • Carbamate Functionalization : The tert-butyl group acts as a steric shield, protecting the amine during synthesis and modulating solubility.

Table 1: Comparative Analysis of Quinazolinone Substitutions

Position Substituent Role in Bioactivity Example Derivatives
2 Propyl carbamate Stereochemical control, solubility Title compound
3 Phenyl Hydrophobic binding Gefitinib
5 Fluoro Electronic modulation Erlotinib
4 Oxo Hydrogen bonding, planarity Methaqualone

Role of Stereochemistry in Carbamate-Functionalized Quinazolinones

The (S) -configuration at the chiral center of the propyl carbamate side chain is critical for target engagement. Stereochemical precision influences:

  • Receptor Binding : Enantiomers exhibit differential affinity due to spatial compatibility with hydrophobic pockets. For instance, (S)-configured analogs show improved binding to tankyrase-1 compared to (R)-forms.
  • Metabolic Stability : The tert-butyl group mitigates oxidative deamination, extending half-life.
  • Synthetic Control : Asymmetric synthesis routes, such as Sonogashira coupling followed by hydrogenation, ensure high enantiomeric purity.

Mechanistic Insight :
The carbamate’s syn-rotamer predominates in solution, facilitated by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent amine. This conformation enhances stability during biological transport.

Pharmacophoric Features of 5-Fluoro-4-Oxo-3-Phenyl Substitution Patterns

The triad of 5-fluoro, 4-oxo, and 3-phenyl groups constitutes a potent pharmacophore:

a. 5-Fluoro Substituent
  • Electronic Effects : The fluorine atom’s electronegativity withdraws electron density, polarizing the quinazolinone ring and enhancing interactions with cationic residues (e.g., lysine or arginine in kinases).
  • Bioisosteric Replacement : Mimics hydroxyl groups in hydrogen-bonding networks without metabolic liability.
b. 4-Oxo Group
  • Hydrogen Bond Acceptor : Forms critical interactions with backbone amides in target proteins (e.g., EGFR’s ATP-binding pocket).
  • Planarization : Facilitates intercalation into DNA or RNA helices in cytotoxic agents.
c. 3-Phenyl Group
  • Hydrophobic Pocket Binding : Engages with aromatic residues (e.g., Phe in PARP-1), stabilizing ligand-receptor complexes.
  • Steric Bulk : Prevents undesired conformations, optimizing binding specificity.

Synthetic Applications :
The title compound is synthesized via a multi-step sequence:

  • Core Formation : Condensation of methyl anthranilate with 4-fluoroaniline derivatives.
  • Side-Chain Introduction : Palladium-catalyzed cross-coupling (e.g., Sonogashira) followed by hydrogenation.
  • Carbamate Protection : Reaction with tert-butyl chloroformate under Schotten-Baumann conditions.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(5-fluoro-4-oxo-3-phenylquinazolin-2-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-5-16(25-21(28)29-22(2,3)4)19-24-17-13-9-12-15(23)18(17)20(27)26(19)14-10-7-6-8-11-14/h6-13,16H,5H2,1-4H3,(H,25,28)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOZQYXYXFTQNB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870281-85-9
Record name tert-butyl N-[(1S)-1-(5-fluoro-4-oxo-3-phenylquinazolin-2-yl)propyl]carbamate
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Biological Activity

(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula: C22H24FN3O3
Molecular Weight: 397.4 g/mol
IUPAC Name: tert-butyl (S)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate
CAS Number: 870281-85-9

The compound exhibits several mechanisms that contribute to its biological activity:

  • Antimicrobial Activity: Preliminary studies indicate that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential: Research suggests that compounds with similar structures have shown promise in anticancer assays, particularly against drug-resistant cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease processes, similar to other quinazoline derivatives.

Biological Activity Overview

Activity Type Description Reference
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerDemonstrated efficacy against various cancer cell lines in vitro.
Enzyme InhibitionPotential inhibition of dihydroorotate dehydrogenase (DHODH).

Case Studies and Research Findings

  • Anticancer Studies:
    A study evaluated the anticancer activity of a series of quinazoline derivatives, including compounds structurally related to (S)-tert-butyl carbamate. The results indicated significant antiproliferative effects on human cancer cell lines, with some derivatives exhibiting low nanomolar IC50 values. This suggests that (S)-tert-butyl carbamate may similarly affect cancer cell viability through apoptosis or cell cycle arrest mechanisms.
  • Antimicrobial Activity:
    In vitro assays demonstrated the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
  • Enzyme Inhibition:
    The compound was tested for its ability to inhibit DHODH, an enzyme critical for pyrimidine biosynthesis in both humans and Plasmodium falciparum. Results showed that it could inhibit DHODH activity effectively, which is promising for developing antimalarial therapies.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C22H24FN3O3 and a molecular weight of 397.45 g/mol. It features a quinazoline core which is significant for its biological activity. The presence of a fluorine atom and a carbamate functional group enhances its pharmacological properties.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound is an important intermediate in the synthesis of Idelalisib, a drug used in the treatment of chronic lymphocytic leukemia (CLL) and follicular lymphoma. Idelalisib functions as a selective inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation and survival.
    • Research indicates that derivatives of quinazoline compounds exhibit promising anticancer properties due to their ability to interfere with various signaling pathways involved in tumor growth .
  • Targeted Therapy :
    • The specificity of (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate towards PI3K pathways suggests its utility in targeted cancer therapies. This specificity can lead to reduced side effects compared to traditional chemotherapy agents that affect both cancerous and healthy cells .

Preparation Methods

Dissolution and Precipitation Method for Amorphous Form

A key preparation method described in patent US20180064714A1 involves the following steps:

Step Description
1 Dissolution of idelalisib starting material (which includes the target compound) in a suitable solvent such as methanol, ethanol, n-propanol, isopropanol, t-butanol, dimethyl sulfoxide, dimethylformamide, or mixtures thereof.
2 Heating the solution to reflux may be applied to improve dissolution, though complete dissolution is not always necessary.
3 Addition of an anti-solvent such as water or dichloromethane to induce precipitation of the compound.
4 Isolation of the precipitate by filtration followed by drying techniques including vacuum drying, spray drying, lyophilization, or agitated thin film drying.
5 Removal of solvent at controlled temperatures (approximately 45–50°C) to yield amorphous or crystalline forms as required.

This method allows for the preparation of amorphous idelalisib, which is chemically identical to this compound, with control over polymorphic forms.

Multi-Step Synthesis via Quinazoline Intermediates

Research articles describe the synthesis starting from tert-butyl (S)-(1-(4-chloroquinazolin-2-yl)propyl)carbamate, which undergoes several transformations:

  • Sonogashira cross-coupling reactions to introduce alkynyl groups.
  • Hydrogenation of alkynes to alkanes.
  • Boc-deprotection to free amines.
  • Nucleophilic aromatic substitution to introduce the quinazolinone core with the 5-fluoro and 3-phenyl groups.

This multi-step synthetic route typically spans 6–7 steps and allows for the precise installation of functional groups and stereochemistry.

Solvent and Reagent Selection

Solvent/Reagent Purpose Notes
Methanol, Ethanol, n-Propanol, Isopropanol, t-Butanol Solvents for dissolution of starting materials Choice depends on solubility and reaction conditions
Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc) High boiling polar aprotic solvents Facilitate dissolution and reaction kinetics in reflux conditions
Water, Dichloromethane Anti-solvents to induce precipitation Control over polymorphic form and purity
Palladium catalysts (Pd/C, Pd/PtBu3) Catalysts for hydrogenation and cross-coupling Used in Sonogashira and hydrogenation steps

Isolation and Purification Techniques

The isolation of the target compound after synthesis or precipitation involves:

  • Filtration of precipitates.
  • Drying under vacuum or elevated temperatures (45–50°C).
  • Spray drying or lyophilization to obtain amorphous or crystalline powders.
  • Thin film drying for solvent removal without decomposition.

These methods ensure high purity and control over the physical form, which is critical for pharmaceutical applications.

Summary Table of Preparation Steps

Step Number Operation Conditions/Notes Outcome
1 Dissolution of starting material Use of alcohols or polar aprotic solvents, possible reflux Solution of idelalisib or intermediate
2 Heating (optional) Reflux to improve solubility Enhanced dissolution
3 Addition of anti-solvent Water or dichloromethane added slowly Precipitation of compound
4 Isolation Filtration and drying (vacuum, spray drying, lyophilization) Solid amorphous/crystalline product
5 Further purification Optional recrystallization or chromatographic steps High purity compound

Q & A

What are the optimal synthetic routes for preparing (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate?

Basic:
The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, carbamate formation, and chiral resolution. For example, tert-butyl carbamate derivatives often employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl group introduction . Standard protocols include nitrogen atmosphere, controlled temperature (80–100°C), and purification via column chromatography with ethyl acetate/hexane gradients .

Advanced:
Optimization challenges include improving enantiomeric excess (ee) during chiral resolution. Advanced approaches involve kinetic resolution using immobilized lipases or asymmetric hydrogenation. Reaction monitoring via in-situ FTIR or LC-MS can identify intermediates and adjust conditions (e.g., solvent polarity, catalyst loading) to minimize side products .

How can researchers characterize the purity and stereochemistry of this compound?

Basic:
Basic characterization uses 1H^1H/13C^{13}C-NMR to confirm structural integrity and HPLC with chiral columns (e.g., Chiralpak IA/IB) to verify enantiopurity. Mass spectrometry (ESI-TOF) validates molecular weight .

Advanced:
For ambiguous cases, X-ray crystallography resolves absolute configuration. Advanced NMR techniques (e.g., NOESY, COSY) map spatial arrangements of substituents. High-resolution mass spectrometry (HRMS) coupled with ion mobility separates isobaric impurities .

What methodologies are recommended for studying its biological interactions?

Basic:
Standard in vitro assays include enzyme inhibition studies (e.g., fluorescence polarization for kinase activity) and cellular uptake assays using fluorescently tagged analogs. Radioligand binding assays quantify target affinity .

Advanced:
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic parameters (KdK_d, kon/koffk_{on}/k_{off}). Cryo-EM or X-ray co-crystallography reveals binding modes. For in vivo studies, pharmacokinetic profiling (e.g., microdosing with 14C^{14}C-labeled compound) tracks absorption and metabolism .

How should stability and storage conditions be managed to prevent degradation?

Basic:
Store at 2–8°C in airtight, light-resistant containers under nitrogen. Use desiccants to prevent hydrolysis of the carbamate group. Monitor purity via HPLC every 6 months .

Advanced:
For long-term stability, conduct forced degradation studies under varied pH, temperature, and UV exposure. UPLC-QDa identifies degradation products, while Arrhenius modeling predicts shelf-life. Lyophilization improves thermal stability for lyo-friendly formulations .

What strategies address contradictory data in solubility or bioactivity studies?

Basic:
Re-evaluate experimental conditions (e.g., DMSO stock concentration, buffer ionic strength). Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding .

Advanced:
Employ machine learning to analyze datasets for hidden variables (e.g., lot-to-lot reagent variability). Meta-analysis of published SAR data identifies structural determinants of activity discrepancies .

How can structural analogs be designed to improve pharmacokinetic properties?

Basic:
Modify the quinazolin-4-one core or tert-butyl carbamate group. Introduce fluorine or methyl groups to enhance metabolic stability. LogP calculations guide solubility adjustments .

Advanced:
Use fragment-based drug design (FBDD) to replace the phenyl group with bioisosteres (e.g., pyridyl). Molecular dynamics simulations predict binding free energy changes (ΔΔG\Delta\Delta G) for optimized analogs .

What safety protocols are critical during handling?

Basic:
Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. Spill kits with inert absorbents (e.g., vermiculite) are mandatory .

Advanced:
For large-scale synthesis, implement engineering controls (e.g., closed-system reactors) and real-time air monitoring for volatile byproducts (e.g., carbon monoxide) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate
Reactant of Route 2
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Reactant of Route 2
(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate

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